molecular formula C17H16N2O2S B4135621 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol

Cat. No. B4135621
M. Wt: 312.4 g/mol
InChI Key: UMDUREXRGPRYNU-UHFFFAOYSA-N
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Description

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic.

Mechanism of Action

The mechanism of action of 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol involves the inhibition of MTH1, which is responsible for the hydrolysis of oxidized nucleotides. Inhibition of MTH1 leads to the accumulation of these nucleotides, which results in DNA damage and cell death.
Biochemical and Physiological Effects
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has been shown to induce DNA damage and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has been shown to sensitize cancer cells to radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol is its potent antitumor activity in preclinical studies. However, 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has limited solubility in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

For 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol include the development of more potent and selective inhibitors of MTH1, as well as the investigation of combination therapies with other cancer therapeutics. In addition, further preclinical and clinical studies will be needed to determine the safety and efficacy of 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol as a cancer therapeutic.

Scientific Research Applications

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has been shown to inhibit the activity of the DNA damage response enzyme MTH1, which is overexpressed in many types of cancer. Inhibition of MTH1 leads to the accumulation of oxidized nucleotides, which ultimately results in DNA damage and cell death. Preclinical studies have shown that 4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol has potent antitumor activity in a variety of cancer models, including lung, breast, and colon cancer.

properties

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-methylamino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-19(13-5-7-14(20)8-6-13)17-18-16(11-22-17)12-3-9-15(21-2)10-4-12/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMDUREXRGPRYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
Reactant of Route 3
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
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4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol
Reactant of Route 6
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl](methyl)amino]phenol

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